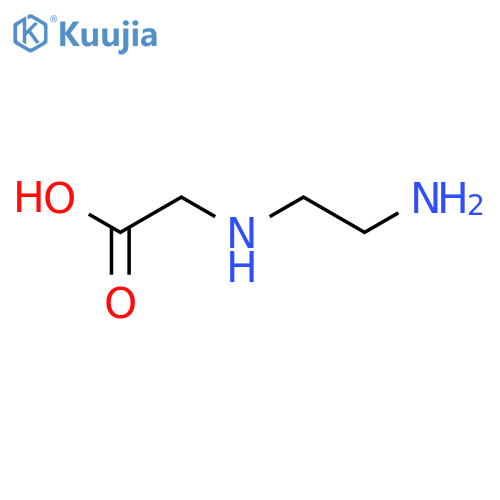Cas no 24123-14-6 (2-((2-Aminoethyl)amino)acetic acid)

24123-14-6 structure
商品名:2-((2-Aminoethyl)amino)acetic acid
2-((2-Aminoethyl)amino)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-((2-Aminoethyl)amino)acetic acid
- N-(2-Aminoethyl)glycine
- 2-(2-aminoethylamino)acetic acid
- Glycine,N-(2-aminoethyl)-
- H-Aeg-OH
- N-β-Aminoethyl-Gly-OH
- 2-aminoethylglycine
- ethylenediaminemonoacetic acid
- ethylenediamine-N-acetic acid
- Ethylenediamine-N-monoacetic Acid
- N-A-Aminoethyl-Gly-OH
- 3,6-Diazahexanoic acid
- N-beta-aminoethyl-Gly-OH
- N--Aminoethyl-Gly-OH
- Glycine, N-(2-aminoethyl)-
- AEGEthylenediamine-N-acetic Acid
- 2-[(2-aminoethyl)amino]acetic acid
- Aminoethyl glycine
- n-2-aminoethylglycine
- (2-Aminoethyl)glycine
- N- -Aminoethyl-Gly-OH
- N-(2'-Aminoethyl)glycine
- (2-Aminoethylamino)
- AS-18228
- SCHEMBL25747
- MFCD00144824
- FT-0629103
- 24123-14-6
- DTXSID50178844
- (2-Amino-ethylamino)-acetic acid
- PIINGYXNCHTJTF-UHFFFAOYSA-N
- CHEBI:213462
- HY-W012883
- CS-W013599
- NS00027561
- A18507
- J-015354
- 1189485-63-9
- n-(2-aminoethyl)-glycine
- [(2-Aminoethyl)amino]acetic acid, AldrichCPR
- FD21628
- AKOS009158828
- SB74074
- A1153
- EN300-176094
- N-.beta.-aminoethyl-gly-oh
- [(2-AMINOETHYL)AMINO]ACETIC ACID
-
- MDL: MFCD00144824
- インチ: 1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
- InChIKey: PIINGYXNCHTJTF-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 118.074228g/mol
- ひょうめんでんか: 0
- XLogP3: -3.8
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 118.074228g/mol
- 単一同位体質量: 118.074228g/mol
- 水素結合トポロジー分子極性表面積: 75.4Ų
- 重原子数: 8
- 複雑さ: 74.4
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.161
- ゆうかいてん: 141.0 to 145.0 deg-C
- ふってん: 290 ºC
- フラッシュポイント: 129 ºC
- すいようせい: very faint turbidity
- あんていせい: Incompatible with strong oxidizing agents.
- PSA: 75.35000
- LogP: -0.28950
- ようかいせい: 未確定
2-((2-Aminoethyl)amino)acetic acid セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 20/21/22-36/37/38-36
- セキュリティの説明: S24/25; S26; S36
-
危険物標識:

- リスク用語:R20/21/22; R36/37/38
2-((2-Aminoethyl)amino)acetic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
2-((2-Aminoethyl)amino)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-176094-0.5g |
2-[(2-aminoethyl)amino]acetic acid |
24123-14-6 | 0.5g |
$97.0 | 2023-09-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48000-1g |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 1g |
¥736.0 | 2021-09-04 | ||
| abcr | AB136229-25 g |
N-(2-Aminoethyl)glycine, 97% (H2NEt-Gly-OH); . |
24123-14-6 | 97% | 25g |
€1196.00 | 2023-05-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N48000-100mg |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 100mg |
¥206.0 | 2021-09-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF908-100MG |
2-(2-aminoethylamino)acetic acid |
24123-14-6 | 95% | 100MG |
¥ 112.00 | 2023-04-05 | |
| Fluorochem | 208680-10g |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 95% | 10g |
£497.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1153-1g |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 97.0%(T) | 1g |
¥1090.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124646-1g |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 97% | 1g |
¥668.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RO100-50mg |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 97% | 50mg |
136CNY | 2021-05-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124646-50mg |
2-((2-Aminoethyl)amino)acetic acid |
24123-14-6 | 97% | 50mg |
¥56.90 | 2023-09-04 |
2-((2-Aminoethyl)amino)acetic acid 関連文献
-
Qingteng Lai,Wei Chen,Yanke Zhang,Zhengchun Liu Analyst 2021 146 5822
-
Pramod M. Sabale,Jerrin Thomas George,Seergazhi G. Srivatsan Nanoscale 2014 6 10460
-
Mohammad Reza Khodabakhshi,Mohammad Hadi Baghersad RSC Adv. 2021 11 38961
-
Stuart W. Dyer,Joseph A. Needoba,Tawnya D. Peterson Anal. Methods 2019 11 3126
-
5. Chirality, photochemistry and the detection of amino acids in interstellar ice analogues and cometsAmanda C. Evans,Cornelia Meinert,Chaitanya Giri,Fred Goesmann,Uwe J. Meierhenrich Chem. Soc. Rev. 2012 41 5447
24123-14-6 (2-((2-Aminoethyl)amino)acetic acid) 関連製品
- 5657-17-0(Ethylenediamine-N,N'-diacetic acid)
- 142-73-4(Iminodiacetic acid)
- 67-43-6(Pentetic acid)
- 67-42-5(EGTA)
- 203806-08-0(Ethylenediaminetetraacetic-d12 Acid)
- 869-52-3(3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)-)
- 20824-56-0(Ethylenediaminetetraacetic Acid Diammonium Salt)
- 15251-22-6(Acetic acid-d,(ethylenedinitrilo)tetra- (8CI))
- 304675-80-7(Diammonium Ethylenediaminetetraacetate Monohydrate)
- 6381-92-6(Ethylenediaminetetraacetic acid disodium dihydrate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24123-14-6)2-((2-Aminoethyl)amino)acetic acid

清らかである:99%/99%/99%/99%/99%
はかる:5.0g/10.0g/25.0g/50.0g/100.0g
価格 ($):160.0/272.0/577.0/981.0/1667.0